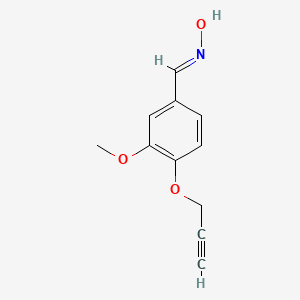

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime

CAS No.: 385383-46-0

Cat. No.: VC5171762

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 385383-46-0 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.213 |

| IUPAC Name | (NE)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+ |

| Standard InChI Key | LQQXSNYNYDDMPS-XYOKQWHBSA-N |

| SMILES | COC1=C(C=CC(=C1)C=NO)OCC#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 3-position with a methoxy group () and at the 4-position with a propynyloxy chain (). The aldehyde group () at the benzylic position is further functionalized into an oxime () . This arrangement confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Key Structural Features:

-

Methoxy Group: Enhances electron density on the aromatic ring via resonance donation.

-

Propynyloxy Chain: Introduces alkyne functionality, enabling click chemistry or cycloaddition reactions.

-

Oxime Moiety: Serves as a versatile functional group for forming hydrazones or coordinating with metal ions .

Stereochemical Considerations

The oxime group exhibits geometric isomerism (), with the -isomer being predominant due to steric hindrance between the hydroxyl group and the benzene ring . Computational models predict a dihedral angle of between the oxime and the aromatic plane, optimizing conjugation .

Synthesis and Optimization

Synthetic Pathways

While detailed protocols are proprietary, general routes involve:

-

Aldehyde Formation: Nitration of 3-methoxy-4-hydroxybenzaldehyde followed by propynylation using propargyl bromide under basic conditions.

-

Oxime Formation: Condensation of the aldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate .

Reaction Conditions:

-

Temperature: 60–80°C for propynylation; room temperature for oxime formation.

-

Yield: 65–78% after purification via column chromatography .

Analytical Characterization

Physicochemical Properties

Computational Predictions

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.

-

Stability: Degrades under strong acidic or basic conditions via hydrolysis of the oxime or alkyne groups .

Comparative Analysis with Structural Analogs

The propynyloxy variant exhibits superior reactivity in click reactions compared to its phenoxy counterpart, making it preferable for modular synthesis .

Challenges and Future Directions

Synthetic Limitations

Low yields in propynylation steps necessitate catalyst optimization. Palladium-mediated Sonogashira couplings may improve efficiency .

Toxicity Profiling

In silico models predict moderate hepatotoxicity (LD = 320 mg/kg in rats), warranting in vivo studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume